REACTION_CXSMILES
|
CN(CCN(C)C)C.[Li]C(CC)C.[F:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[C:17]([CH3:24])[CH:16]=1.CI.C1C[O:30][CH2:29]C1>>[F:14][C:15]1[CH:16]=[C:17]([CH3:24])[C:18]([C:19]([OH:21])=[O:20])=[C:22]([O:30][CH3:29])[CH:23]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
1.46 mL
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Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at same temperature for 1 h before it
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added slowly
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Type
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CUSTOM
|
Details
|
quenched with H2O
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Type
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ADDITION
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Details
|
The crude mixture was diluted with H2O (10 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (10 mL)
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Type
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CUSTOM
|
Details
|
Aqueous layer was collected
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Type
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EXTRACTION
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Details
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followed by extraction by EtOAc (2×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed over silica gel (Isco CombiFlash Companion unit, 40 g Redisep column, 20% to 50% EtOAc/hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C(=O)O)C(=C1)C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |